5-(4-bromo-5-ethylthiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-BROMO-5-ETHYL-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of a thienyl group, a triazole ring, and a hydrosulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMO-5-ETHYL-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactionsThe final step involves the addition of a hydrosulfide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMO-5-ETHYL-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
5-(4-BROMO-5-ETHYL-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-(4-BROMO-5-ETHYL-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound binds to the active sites of enzymes or receptors, inhibiting their normal function. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMO-5-ETHYL-2-THIENYL)-2-CYANO-2-PROPENETHIOAMIDE
- 3-(4-BROMO-5-ETHYL-2-THIENYL)-2-CYANOACRYLAMIDE
- (4-BROMO-5-ETHYL(2-THIENYL))-N-(1-ETHYL(4-PIPERIDYL))CARBOXAMIDE
Uniqueness
5-(4-BROMO-5-ETHYL-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and hydrosulfide moiety make it particularly interesting for medicinal chemistry applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H10BrN3S2 |
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Molecular Weight |
304.2 g/mol |
IUPAC Name |
3-(4-bromo-5-ethylthiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H10BrN3S2/c1-3-6-5(10)4-7(15-6)8-11-12-9(14)13(8)2/h4H,3H2,1-2H3,(H,12,14) |
InChI Key |
GMWKMHQQGPPPPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C2=NNC(=S)N2C)Br |
Origin of Product |
United States |
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